

# A Spectroscopic Guide to Confirming the Suzuki-Miyaura Coupling of 3,5-Diisopropylbromobenzene

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## Compound of Interest

Compound Name: 3,5-Diisopropylbromobenzene

Cat. No.: B1339613

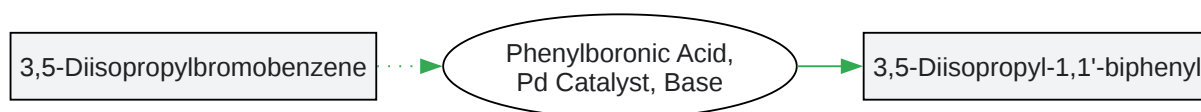
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For researchers, scientists, and drug development professionals, confirming the successful synthesis of target molecules is a critical step. This guide provides a comparative analysis of spectroscopic methods to verify the successful Suzuki-Miyaura cross-coupling reaction of **3,5-diisopropylbromobenzene** with phenylboronic acid, yielding 3,5-diisopropyl-1,1'-biphenyl. Detailed experimental protocols and data interpretation are provided to distinguish the product from the starting material effectively.

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. In this guide, we focus on the palladium-catalyzed cross-coupling of **3,5-diisopropylbromobenzene** with phenylboronic acid. The reaction progress and the identity of the final product can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Reaction Overview

The transformation from **3,5-diisopropylbromobenzene** to 3,5-diisopropyl-1,1'-biphenyl involves the substitution of the bromine atom with a phenyl group. This structural change leads to distinct differences in the spectroscopic signatures of the two compounds.



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Figure 1. Suzuki-Miyaura coupling of **3,5-Diisopropylbromobenzene**.

## Comparative Spectroscopic Analysis

The following sections detail the expected changes in the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectra upon successful conversion of the starting material to the product.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the nuclei.

**$^1\text{H}$  NMR Spectroscopy:** The most significant change in the  $^1\text{H}$  NMR spectrum will be the appearance of signals corresponding to the protons of the newly introduced phenyl group and a change in the aromatic region of the diisopropylphenyl moiety.

**$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum will show the disappearance of the carbon atom bonded to bromine and the appearance of new signals for the phenyl group. The carbon atoms of the diisopropylphenyl ring will also experience slight shifts in their chemical environment.

Compound	$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)
3,5-Diisopropylbromobenzene	$\delta$ 7.23 (d, $J$ = 1.6 Hz, 2H, Ar-H), 7.08 (t, $J$ = 1.6 Hz, 1H, Ar-H), 2.91 (sept, $J$ = 6.9 Hz, 2H, CH), 1.25 (d, $J$ = 6.9 Hz, 12H, $\text{CH}_3$ )	$\delta$ 152.0, 128.0, 124.5, 122.5, 34.2, 23.8
3,5-Diisopropyl-1,1'-biphenyl	$\delta$ 7.62-7.58 (m, 2H, Ar-H), 7.45-7.40 (m, 2H, Ar-H), 7.35-7.30 (m, 3H, Ar-H), 7.18 (s, 1H, Ar-H), 2.98 (sept, $J$ = 6.9 Hz, 2H, CH), 1.30 (d, $J$ = 6.9 Hz, 12H, $\text{CH}_3$ )	$\delta$ 149.2, 141.5, 141.2, 128.7, 127.2, 127.1, 125.1, 124.9, 34.2, 24.1

Table 1. Comparative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for Reactant and Product.

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence or absence of specific functional groups. While both the reactant and product share many similar vibrational modes, subtle differences in the fingerprint region and C-Br stretching frequency can be observed.

Compound	Key IR Absorptions ( $\text{cm}^{-1}$ )
3,5-Diisopropylbromobenzene	$\sim$ 3000-2850 (C-H stretch), $\sim$ 1600-1450 (C=C aromatic stretch), $\sim$ 1100-1000 (C-Br stretch)
3,5-Diisopropyl-1,1'-biphenyl	$\sim$ 3100-3000 (Ar-H stretch), $\sim$ 3000-2850 (C-H stretch), $\sim$ 1600-1450 (C=C aromatic stretch), Disappearance of C-Br stretch

Table 2. Comparative IR Data for Reactant and Product.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A successful reaction will be confirmed by the appearance of a molecular ion

peak corresponding to the mass of the product. The isotopic pattern of bromine in the starting material will be absent in the product.

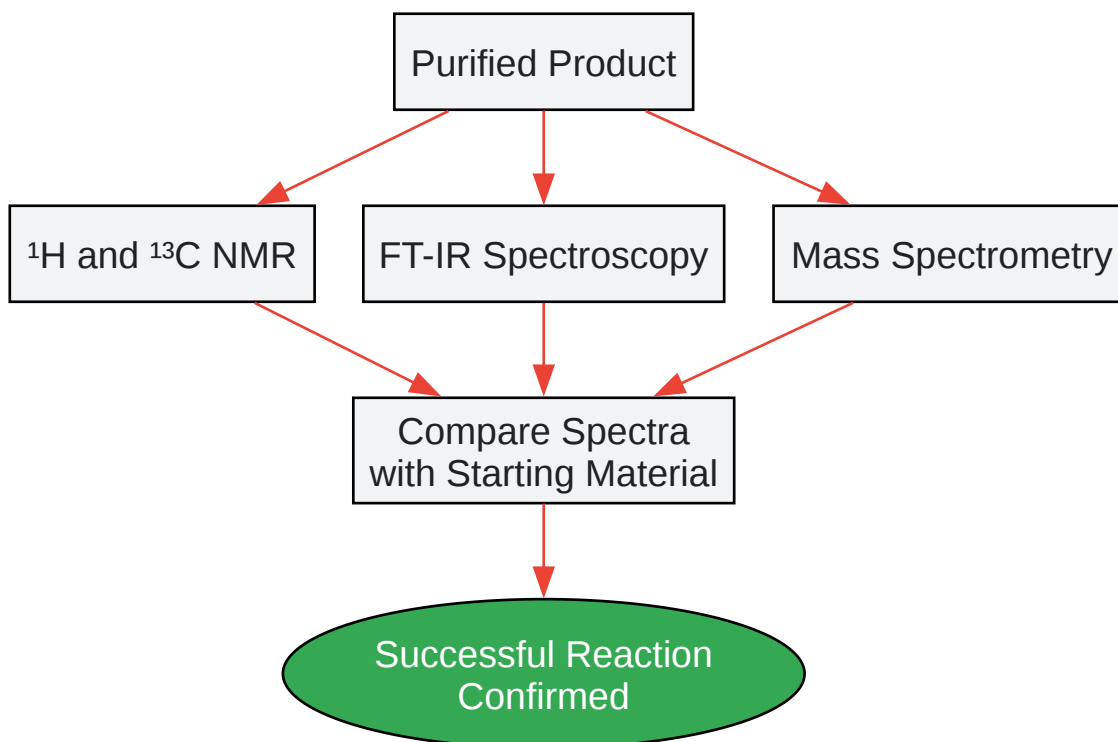
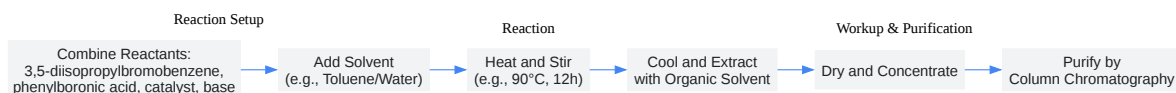
Compound	Molecular Formula	Molecular Weight (g/mol )	Key MS (EI) m/z values
3,5-Diisopropylbromobenzene	C <sub>12</sub> H <sub>17</sub> Br	241.17	242/240 (M <sup>+</sup> , isotopic pattern for Br), 227/225, 161
3,5-Diisopropyl-1,1'-biphenyl	C <sub>18</sub> H <sub>22</sub>	238.37	238 (M <sup>+</sup> ), 223, 195

Table 3. Comparative Mass Spectrometry Data for Reactant and Product.

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

### Synthesis of 3,5-Diisopropyl-1,1'-biphenyl



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